4-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
説明
This compound is a benzamide derivative featuring a pyridazine core linked to a 3,4,5-trimethylpyrazole moiety via an aminophenyl group. The trimethyl substitution on the pyrazole likely enhances hydrophobic interactions in binding pockets, while the benzamide group contributes to hydrogen bonding and solubility. Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs and synthesis methods offer insights into its properties.
特性
IUPAC Name |
4-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-15-5-7-19(8-6-15)24(31)26-21-11-9-20(10-12-21)25-22-13-14-23(28-27-22)30-18(4)16(2)17(3)29-30/h5-14H,1-4H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAJGRYLNQTNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogues and Their Features
The following table summarizes key structural and functional differences between the target compound and related molecules:
*Estimated based on structural analogs.
Key Structural Differences and Implications
Core Scaffold: The target compound uses a pyridazine-pyrazole core, distinct from imatinib’s pyrimidine-piperazine or Example 53’s pyrazolopyrimidine. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrimidine-based inhibitors .
Substituent Effects :
- The 4-methylbenzamide group in the target compound contrasts with imatinib’s 4-methylpiperazine, suggesting differences in solubility and off-target effects. Piperazine groups often improve solubility but may increase promiscuity .
- Compared to the sulfamoyl-acetamide analog (), the target’s benzamide lacks a sulfonamide group, which could reduce metabolic stability but improve membrane permeability .
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~470–500) positions it within the acceptable range for oral bioavailability, unlike Example 53 (589.1), which may face absorption challenges due to higher mass .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
